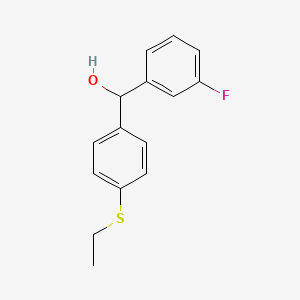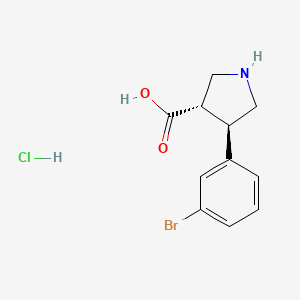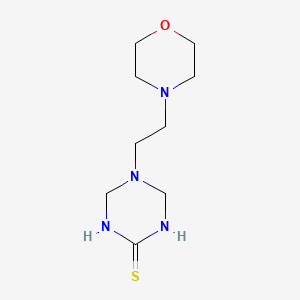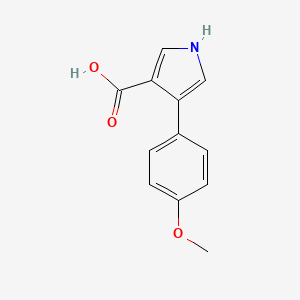![molecular formula C13H12ClNO2S B1635224 2-[(4-氯苯)甲基]-1,3-噻唑-4-羧酸乙酯 CAS No. 477872-92-7](/img/structure/B1635224.png)
2-[(4-氯苯)甲基]-1,3-噻唑-4-羧酸乙酯
描述
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C13H12ClNO2S . It is also known as ethyl 2- (4-chlorophenyl)-4-methyl-1H-1lambda3-thiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .Physical and Chemical Properties Analysis
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate has a molecular weight of 281.76 .科学研究应用
合成和结构表征
- 噻唑研究的一个显著方面集中在衍生物的合成和结构表征上。例如,合成了 2-(4-甲基-(2-亚苄基肼基))噻唑-4-羧酸乙酯,并使用各种光谱方法和 X 射线衍射进行了分析,揭示了其分子结构和稳定性机制的见解,例如分子内氢键和 π…π 相互作用。这些发现有助于更广泛地了解噻唑化学以及设计具有定制化特性的新化合物 (Haroon 等,2018)。
生物应用
- 噻唑衍生物在生物应用中显示出前景,特别是在抗菌和抗病毒剂的开发中。例如,对新型 4-偶氮-3-甲基噻吩分散染料在聚酯织物上的抗菌活性的研究证明了噻唑基化合物抑制细菌生长的潜力,突出了它们在医药和纺织应用中的潜力 (Gafer 和 Abdel‐Latif,2011)。
材料科学和光物理性质
- 噻唑衍生物的光物理性质因其在材料科学中的潜在应用而受到探索。对噻唑和吡唑衍生物的合成和表征的研究揭示了它们有希望的光物理行为和荧光,这对于开发先进材料和光学器件至关重要 (Amati 等,2010)。
抗癌研究
- 噻唑化合物也因其抗癌活性而受到研究。对将吡唑部分作为抗癌剂的新型噻二唑和噻唑的研究表明,这些化合物对癌细胞系表现出显着的抑制作用,为设计新的抗癌药物提供了见解 (Gomha 等,2014)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, resulting in various biological activities . For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect various biological pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
未来方向
The future directions for research on Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate and related compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . This could include more in-depth studies on their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties.
生化分析
Biochemical Properties
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cellular signaling, potentially modulating pathways that control cell growth and apoptosis . These interactions are primarily mediated through binding to active sites or allosteric sites on the enzymes and proteins, altering their conformation and activity.
Cellular Effects
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of inflammatory pathways and prolonged modulation of gene expression .
Dosage Effects in Animal Models
The effects of ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which toxicity increases .
Metabolic Pathways
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and toxicity . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways .
Transport and Distribution
The transport and distribution of ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes through transporter proteins, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its accumulation and activity . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular processes such as metabolism and signaling .
属性
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXWUQUHVRTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1635142.png)

![2-(Cyclopentylmethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1635147.png)




![6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B1635187.png)
![4-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635189.png)
![3-Heptyl-2,5-dihydroxy-[1,4]benzoquinone](/img/structure/B1635191.png)
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B1635195.png)


![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/structure/B1635214.png)
